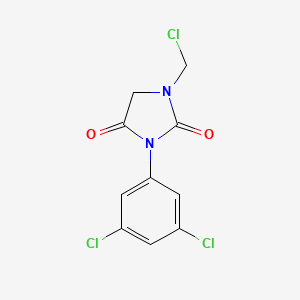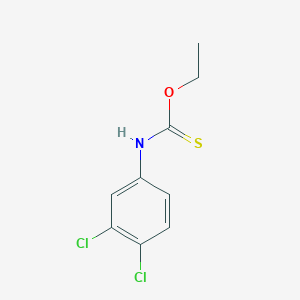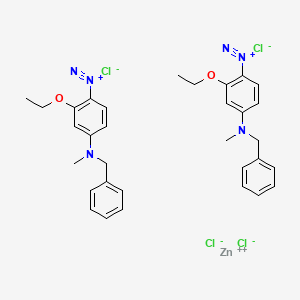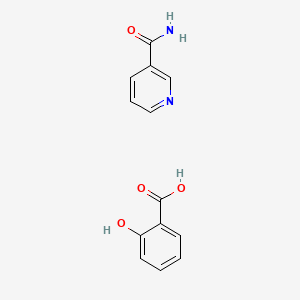
Nicotinamide salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-hydroxy-, compd. with 3-pyridinecarboxamide (11): . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-hydroxy-, compd. with 3-pyridinecarboxamide (1:1) typically involves the reaction of salicylic acid with niacinamide. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity of the final product. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-hydroxy-, compd. with 3-pyridinecarboxamide (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as acids or bases.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
Chemistry: In chemistry, benzoic acid, 2-hydroxy-, compd. with 3-pyridinecarboxamide (1:1) is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex molecules and as a catalyst in certain reactions .
Biology: In biological research, this compound is used to study the effects of salicylic acid and niacinamide on cellular processes. It is also employed in experiments involving enzyme inhibition and protein interactions .
Medicine: Medically, the compound is explored for its potential therapeutic effects. Salicylic acid is known for its anti-inflammatory and keratolytic properties, while niacinamide has been studied for its role in skin health and as an anti-inflammatory agent .
Industry: Industrially, benzoic acid, 2-hydroxy-, compd. with 3-pyridinecarboxamide (1:1) is used in the formulation of personal care products, such as creams and lotions, due to its beneficial effects on skin health. It is also used as a stabilizer and preservative in various formulations .
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-, compd. with 3-pyridinecarboxamide (1:1) involves the combined effects of salicylic acid and niacinamide. Salicylic acid acts by inhibiting the enzyme cyclooxygenase, thereby reducing inflammation and promoting exfoliation of the skin. Niacinamide, on the other hand, exerts its effects by modulating various cellular pathways, including the inhibition of pro-inflammatory cytokines and the enhancement of the skin barrier function .
Comparison with Similar Compounds
Salicylic Acid: A key component of the compound, known for its anti-inflammatory and keratolytic properties.
Niacinamide: Another key component, known for its role in skin health and anti-inflammatory effects.
Benzoic Acid Derivatives: Compounds with similar structures and properties, used in various applications.
Uniqueness: The uniqueness of benzoic acid, 2-hydroxy-, compd. with 3-pyridinecarboxamide (1:1) lies in its combination of salicylic acid and niacinamide, which provides a synergistic effect. This combination enhances the compound’s therapeutic potential and broadens its range of applications in different fields .
Properties
CAS No. |
66634-12-6 |
|---|---|
Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-hydroxybenzoic acid;pyridine-3-carboxamide |
InChI |
InChI=1S/C7H6O3.C6H6N2O/c8-6-4-2-1-3-5(6)7(9)10;7-6(9)5-2-1-3-8-4-5/h1-4,8H,(H,9,10);1-4H,(H2,7,9) |
InChI Key |
HXLQIJRKKFMNGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC(=CN=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



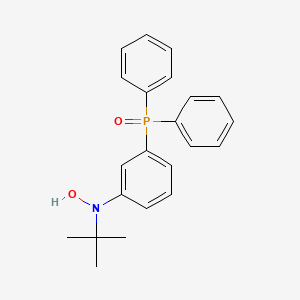
![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
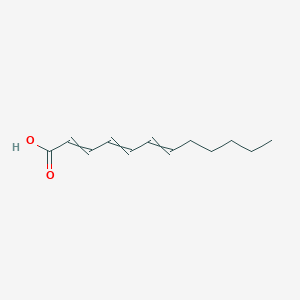
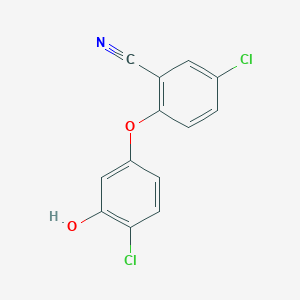
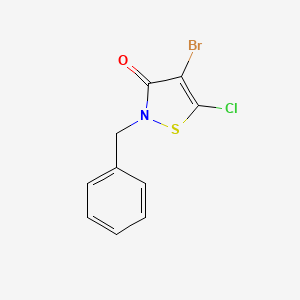

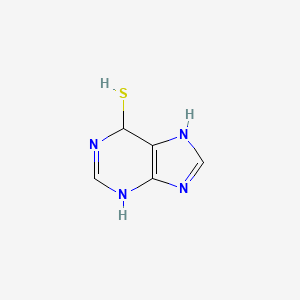
![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)

